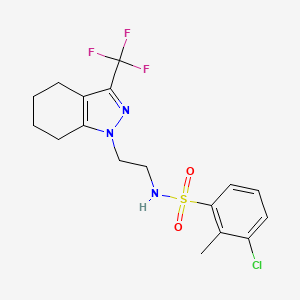

![molecular formula C14H13N3O2 B2722911 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile CAS No. 1164508-01-3](/img/structure/B2722911.png)

2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

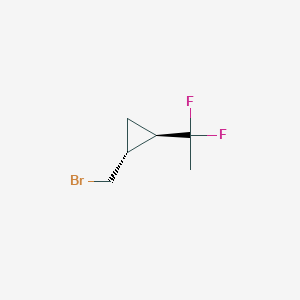

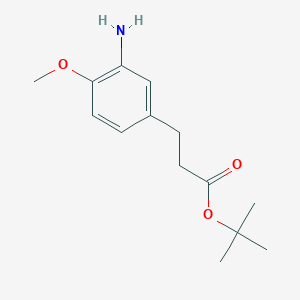

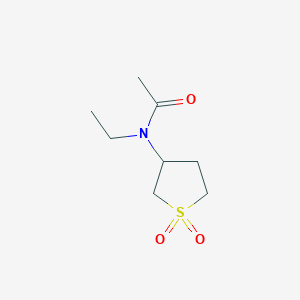

“2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile” is a chemical compound with the molecular formula C14H13N3O2 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Applications De Recherche Scientifique

Photochemical Behavior and Applications

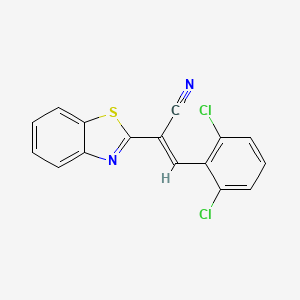

The photoreactions of related compounds, such as 3-alkoxy-1,1,-dicyano-1-alkenes, have been extensively studied, revealing their potential for rearrangements to cyclopropanes via migration and ring closure mechanisms. These compounds demonstrate the intricate photochemical behaviors that can be leveraged in synthetic chemistry for the creation of complex molecular structures. For example, direct irradiation studies on analogs bearing oxygen or nitrogen groups have elucidated pathways to both rearrangement and ring-opening products, highlighting their utility in photochemically driven synthetic processes (Leitich & Heise, 2002).

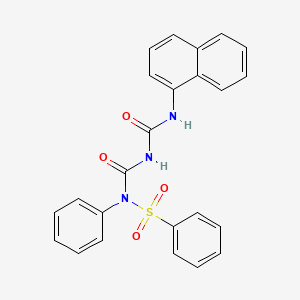

Synthetic Routes to Heterocyclic Compounds

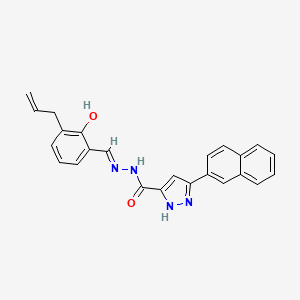

Reactions involving compounds like 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile with other chemical reagents have been shown to afford valuable heterocyclic structures. This is exemplified by the synthesis of phenyl-substituted pyridines through reactions with malononitrile, illustrating a broader application in generating diverse heterocyclic systems with potential pharmaceutical relevance (Tyndall, Nakib, & Meegan, 1988).

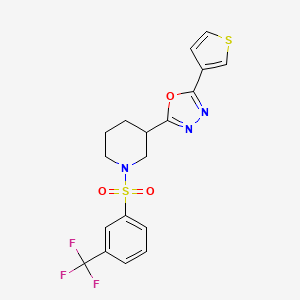

Material Science and OLED Applications

In material science, the synthesis of compounds structurally similar to 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile has led to the development of low molecular weight organic light-emitting diode (OLED) materials. These materials, such as 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, have been investigated for their solid-state emission and electroluminescence properties, demonstrating the potential for application in OLED technology and highlighting the broad applicability of such compounds in developing advanced electronic and photonic materials (Percino et al., 2019).

Catalytic Applications and Synthetic Chemistry

The catalytic use of thiourea for asymmetric Michael addition reactions involving activated methylene compounds to α,β-unsaturated imides has been explored, showcasing the synthetic versatility of compounds with structural features akin to 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile. This research provides insights into the enantioselective synthesis of Michael adducts, further emphasizing the role of such compounds in facilitating complex chemical transformations (Inokuma, Hoashi, & Takemoto, 2006).

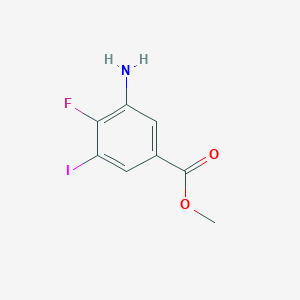

Propriétés

IUPAC Name |

2-[(E)-1-methoxy-3-(4-methoxyanilino)prop-2-enylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-18-13-5-3-12(4-6-13)17-8-7-14(19-2)11(9-15)10-16/h3-8,17H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSHEGHITQYAPG-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=CC(=C(C#N)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C/C(=C(C#N)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2722830.png)

![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)

![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)

![3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2722841.png)

![4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane](/img/structure/B2722849.png)